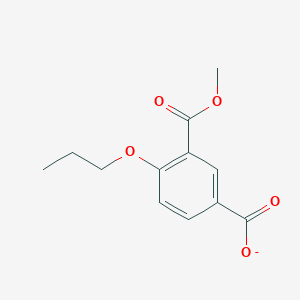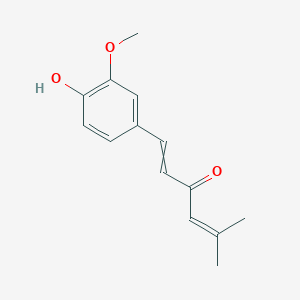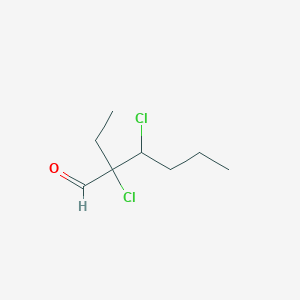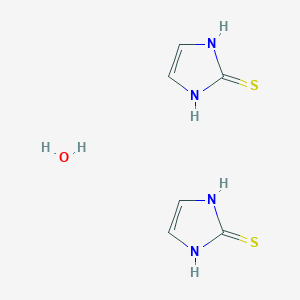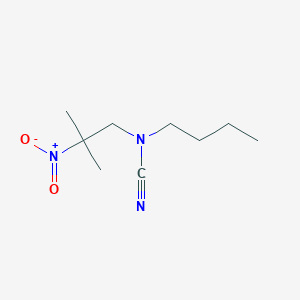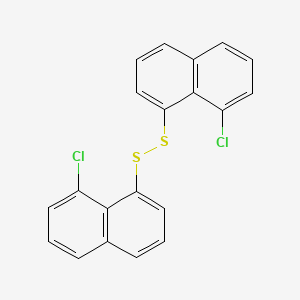
1,1'-Disulfanediylbis(8-chloronaphthalene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis(8-chloronaphthalene) is an organic compound characterized by the presence of two 8-chloronaphthalene units connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(8-chloronaphthalene) typically involves the formation of the disulfide bond between two 8-chloronaphthalene molecules. One common method is the oxidation of thiol precursors. For instance, 8-chloronaphthalene-1-thiol can be oxidized using iodine or hydrogen peroxide to form the disulfide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Disulfanediylbis(8-chloronaphthalene) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorine atoms on the naphthalene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1,1’-Disulfanediylbis(8-chloronaphthalene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of disulfide bond chemistry.
Biology: Potential use in studying disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to modulate redox states.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-Disulfanediylbis(8-chloronaphthalene) exerts its effects is primarily through its disulfide bond. This bond can undergo reversible cleavage and formation, making it useful in redox chemistry. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
1-Chloronaphthalene: Similar in structure but lacks the disulfide bond, making it less versatile in redox chemistry.
8-Chloronaphthalene-1-sulfonic acid: Contains a sulfonic acid group instead of a disulfide bond, leading to different chemical properties and applications.
Uniqueness: 1,1’-Disulfanediylbis(8-chloronaphthalene) is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in studies involving redox reactions and disulfide bond chemistry.
Properties
CAS No. |
95337-26-1 |
|---|---|
Molecular Formula |
C20H12Cl2S2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1-chloro-8-[(8-chloronaphthalen-1-yl)disulfanyl]naphthalene |
InChI |
InChI=1S/C20H12Cl2S2/c21-15-9-1-5-13-7-3-11-17(19(13)15)23-24-18-12-4-8-14-6-2-10-16(22)20(14)18/h1-12H |
InChI Key |
MFLZBKDXBZRZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=CC=C4)Cl)C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
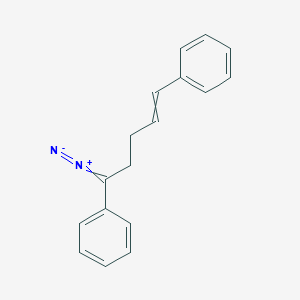

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
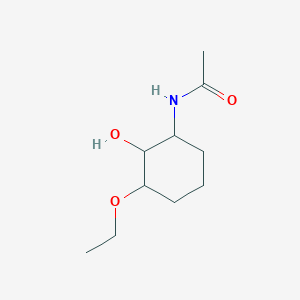
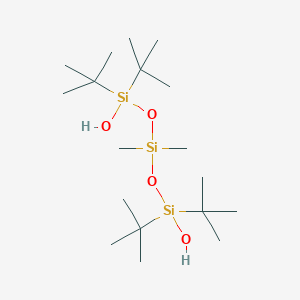
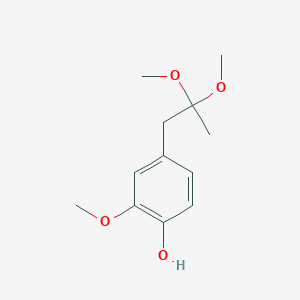

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)
